

# Spectroscopic Profile of 2-Amino-6-chlorobenzoyl Chloride: A Comparative Analysis

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## Compound of Interest

Compound Name: 2-Amino-6-chlorobenzoyl chloride

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key chemical intermediates is paramount. This guide provides a comparative spectroscopic analysis of **2-Amino-6-chlorobenzoyl chloride**, a vital building block in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this compound, this report leverages data from structurally similar molecules to provide a robust predictive and comparative overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Comparative Spectroscopic Data

To contextualize the spectroscopic properties of **2-Amino-6-chlorobenzoyl chloride**, the following tables present experimental data for closely related analogs. These compounds provide a basis for predicting the spectral features of the target molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **2-Amino-6-chlorobenzoyl Chloride** Analogs (Solvent:  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity
2-Chlorobenzoyl chloride	8.08 (d), 7.53 (t), 7.48 (t), 7.42 (d)[1]
4-Chlorobenzoyl chloride	7.95 (d), 7.50 (d)
2-Amino-6-chlorobenzoic acid	7.2-7.4 (m), 6.7-6.9 (m), ~5.0 (br s, NH <sub>2</sub> )
Predicted 2-Amino-6-chlorobenzoyl chloride	~7.3-7.5 (m, 2H), ~6.8 (d, 1H), ~4.5-5.5 (br s, NH <sub>2</sub> )

Table 2: Key IR Absorption Frequencies for **2-Amino-6-chlorobenzoyl Chloride** and Analogs (cm<sup>-1</sup>)

Functional Group	2-Chlorobenzoyl chloride	2-Amino-6-chlorobenzoic acid[2]	Predicted 2-Amino-6-chlorobenzoyl chloride
N-H Stretch (Amino)	-	3400-3200 (two bands)	3450-3250 (two bands)
C-H Stretch (Aromatic)	3100-3000	3100-3000	3100-3000
C=O Stretch (Acyl Chloride)	~1790, ~1750 (Fermi doublet)	-	~1780, ~1740 (Fermi doublet)
C=O Stretch (Carboxylic Acid)	-	~1700	-
C=C Stretch (Aromatic)	1600-1450	1600-1450	1600-1450
C-Cl Stretch	800-600	800-600	800-600

Table 3: Mass Spectrometry Data (m/z) for **2-Amino-6-chlorobenzoyl Chloride** and Analogs

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions
2-Chlorobenzoyl chloride[3]	174/176 (isotope pattern)	139/141 ([M-Cl] <sup>+</sup> ), 111 ([M-COCl] <sup>+</sup> )
4-Chlorobenzoyl chloride[4]	174/176 (isotope pattern)	139/141 ([M-Cl] <sup>+</sup> ), 111 ([M-COCl] <sup>+</sup> )
2-Amino-4-chlorobenzoic acid[5]	171/173 (isotope pattern)	154/156 ([M-OH] <sup>+</sup> ), 126/128 ([M-COOH] <sup>+</sup> )
Predicted 2-Amino-6-chlorobenzoyl chloride	189/191 (isotope pattern)	154 ([M-Cl] <sup>+</sup> ), 126 ([M-COCl] <sup>+</sup> )

## Experimental Protocols

Standardized protocols for acquiring high-quality spectroscopic data are crucial for accurate compound characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set a spectral width of approximately 16 ppm, centered around 6 ppm.
  - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
  - Accumulate a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:

- Acquire a proton-decoupled carbon spectrum.
- Set a spectral width of approximately 250 ppm.
- Employ a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.
- A larger number of scans will be necessary compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

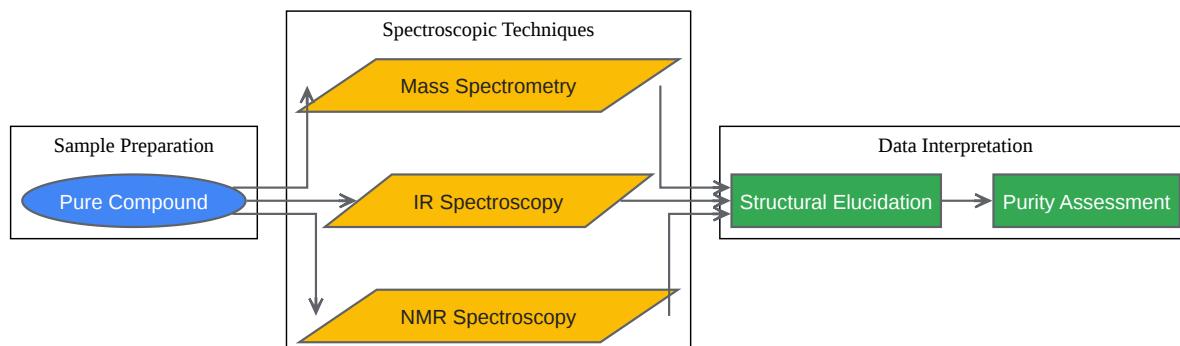
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition (EI):

- Introduce the sample into the ion source (a direct insertion probe for solids or via GC inlet for volatile compounds).
- Use a standard electron energy of 70 eV.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of chlorine will be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

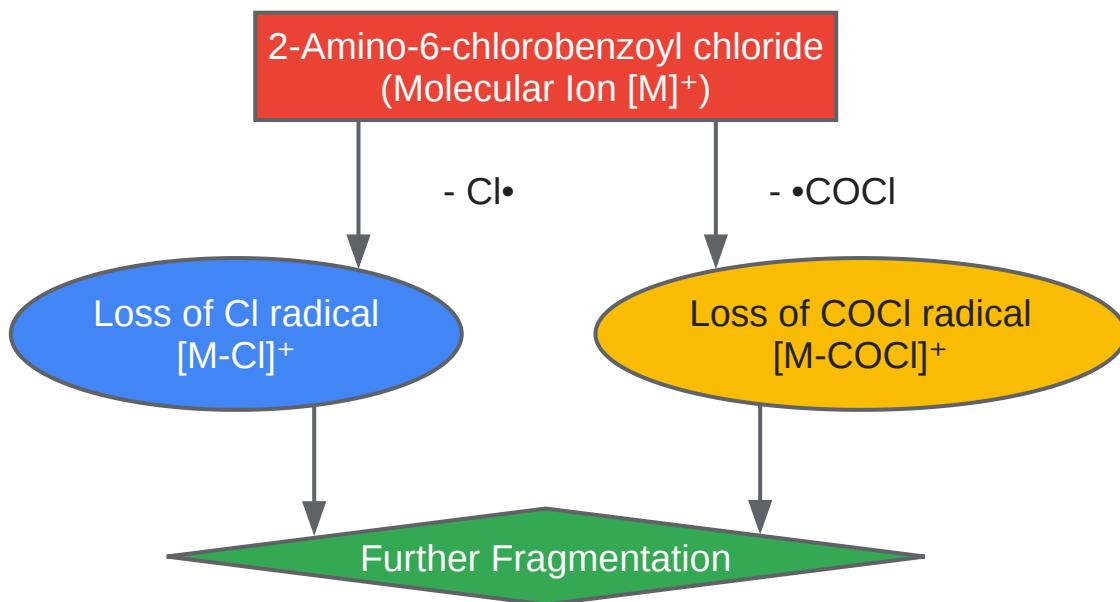
## Workflow and Pathway Visualizations

To illustrate the logical flow of spectroscopic analysis, the following diagrams are provided.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Predicted MS Fragmentation Pathway.

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## References

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